5-Chlorohexanoyl chloride
Overview
Description
5-Chlorohexanoyl chloride is an organic compound with the molecular formula C6H10Cl2O. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorohexanoyl chloride can be synthesized through the reaction of hexanoyl chloride with thionyl chloride in the presence of zinc chloride. The reaction is typically carried out at a temperature of 55°C for 24 hours under an inert atmosphere . The reaction mechanism involves the substitution of the hydroxyl group in hexanoyl chloride with a chlorine atom, facilitated by thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored in an inert atmosphere and at low temperatures to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
5-Chlorohexanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chlorohexanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 5-chlorohexanol.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Water: Hydrolyzes the compound to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
5-Chlorohexanoic Acid: Formed from hydrolysis.
Scientific Research Applications
5-Chlorohexanoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Used in the modification of biomolecules for research purposes.
Medicine: In the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chlorohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The carbonyl carbon is the primary site of reactivity, where nucleophilic attack occurs, leading to the substitution of the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexanoyl chloride: Similar in structure but with the chlorine atom on the sixth carbon.
5-Chlorovaleroyl chloride: Has a shorter carbon chain.
4-Chlorobutyryl chloride: Even shorter carbon chain and different reactivity profile.
Uniqueness
5-Chlorohexanoyl chloride is unique due to its specific chain length and the position of the chlorine atom, which influences its reactivity and the types of products it can form. Its specific structure makes it suitable for certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-chlorohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMSOSIRNGNUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311995 | |
Record name | 5-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-01-0 | |
Record name | 5-Chlorohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99585-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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